1-(3,5-Dinitrobenzoyl)-2-methylpiperazine
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Overview
Description
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3,5-dinitrobenzoyl group attached to a 2-methylpiperazine ring
Mechanism of Action
Target of Action
This compound is likely to interact with a variety of biological targets due to its structural features, including the presence of a piperazine ring and a 3,5-dinitrobenzoyl group .
Mode of Action
It’s known that the compound can participate in esterification reactions, where it acts as an acylating agent to introduce the 3,5-dinitrobenzoyl group into target molecules .
Biochemical Pathways
Given its chemical structure, it may potentially interfere with pathways involving esterification reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-Dinitrobenzoyl chloride+2-methylpiperazine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used to substitute the benzoyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the compound with fewer nitro groups.
Substitution: Substituted derivatives with different functional groups replacing the benzoyl group.
Scientific Research Applications
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the piperazine ring.
3,5-Dinitrobenzoyl chloride: Precursor to 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine.
N-Alkyl nitrobenzamides: Compounds with similar nitrobenzoyl groups but different alkyl substituents.
Uniqueness
This compound is unique due to the presence of both the 3,5-dinitrobenzoyl group and the 2-methylpiperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJESURAVBZIPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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